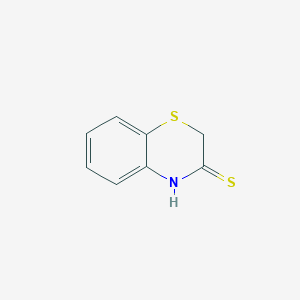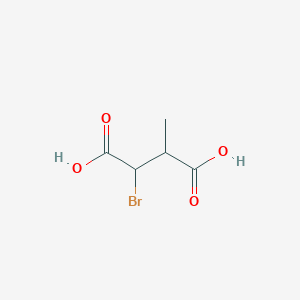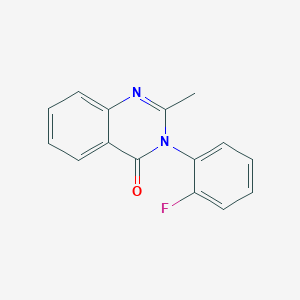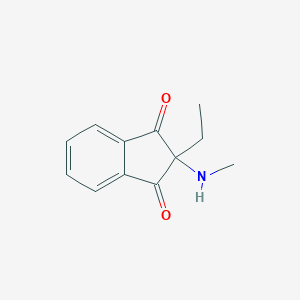
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-, also known as EMIDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- may reduce inflammation and pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
生化学的および生理学的効果
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- inhibits the production of prostaglandins and reduces the expression of COX-2 in human cells. In vivo studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- reduces inflammation and pain in animal models of arthritis and neuropathic pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to have insecticidal properties, causing paralysis and death in insects.
実験室実験の利点と制限
One advantage of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its potential applications in various fields, making it a versatile compound for scientific research. However, one limitation of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of studies on its long-term safety and toxicity.
将来の方向性
There are several future directions for the study of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-. In medicine, further studies are needed to determine its efficacy and safety as a treatment for pain and inflammation-related disorders. In agriculture, further studies are needed to determine its efficacy and safety as a pesticide. In materials science, further studies are needed to explore its fluorescent properties and potential applications in the development of new materials. Additionally, further studies are needed to determine the long-term safety and toxicity of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
合成法
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- can be synthesized through a multi-step process starting from indene-1,3-dione. The first step involves the reduction of indene-1,3-dione with sodium borohydride to produce 1,3-dihydroindene-2,3-dione. The second step involves the reaction of 1,3-dihydroindene-2,3-dione with ethyl chloroformate to produce ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione. The final step involves the reaction of ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione with methylamine to produce 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
科学的研究の応用
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have fluorescent properties, making it a potential candidate for the development of new fluorescent materials.
特性
CAS番号 |
20915-57-5 |
|---|---|
製品名 |
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
InChIキー |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
正規SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
その他のCAS番号 |
20915-57-5 |
関連するCAS |
23780-36-1 (hydrochloride) |
同義語 |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



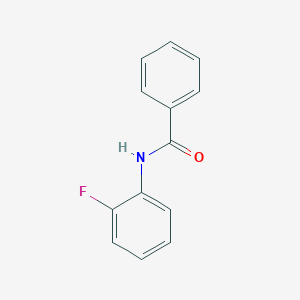
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
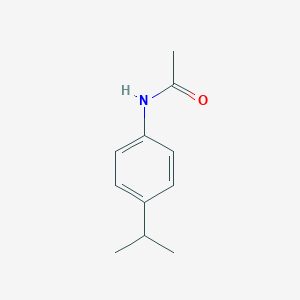

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
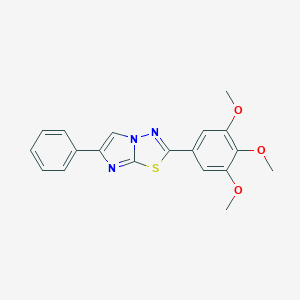
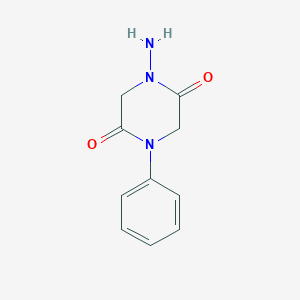
![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

